8-methoxy-1,3-dinitrodibenzo[b,f]oxepine
Overview
Description
8-methoxy-1,3-dinitrodibenzo[b,f]oxepine, also known as O-Methyl-ODDO, is a synthetic compound that has been developed for its potential use in scientific research. It belongs to the family of dinitrophenyl compounds and has been found to have unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 8-methoxy-1,3-dinitrodibenzo[b,f]oxepineO involves the inhibition of mitochondrial complex I, which is a key enzyme in the electron transport chain. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species, which can cause oxidative stress and cell death. 8-methoxy-1,3-dinitrodibenzo[b,f]oxepineO has been found to be selective for complex I, which makes it a useful tool for studying the role of this enzyme in cellular function.
Biochemical and Physiological Effects
8-methoxy-1,3-dinitrodibenzo[b,f]oxepineO has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced cell death. It has also been found to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 8-methoxy-1,3-dinitrodibenzo[b,f]oxepineO in lab experiments is its selectivity for complex I. This makes it a useful tool for studying the role of this enzyme in cellular function. However, one limitation of using 8-methoxy-1,3-dinitrodibenzo[b,f]oxepineO is its potential toxicity. It can cause oxidative stress and cell death, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 8-methoxy-1,3-dinitrodibenzo[b,f]oxepineO. One area of research is the development of more selective inhibitors of complex I. This could lead to the development of new treatments for diseases that are caused by mitochondrial dysfunction, such as Parkinson's disease. Another area of research is the use of 8-methoxy-1,3-dinitrodibenzo[b,f]oxepineO as a tool for studying the role of complex I in cellular function. This could lead to a better understanding of the mechanisms that underlie mitochondrial dysfunction and the development of new treatments for mitochondrial diseases.
Scientific Research Applications
8-methoxy-1,3-dinitrodibenzo[b,f]oxepineO has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the function of the mitochondrial electron transport chain, which is essential for cellular respiration. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species, which can cause oxidative stress and cell death.
properties
IUPAC Name |
3-methoxy-7,9-dinitrobenzo[b][1]benzoxepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O6/c1-22-11-3-5-14-9(6-11)2-4-12-13(17(20)21)7-10(16(18)19)8-15(12)23-14/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASRTBLDUZCBAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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